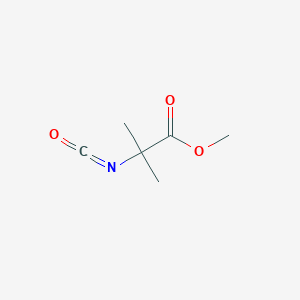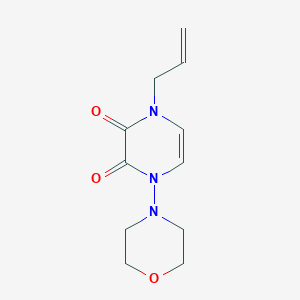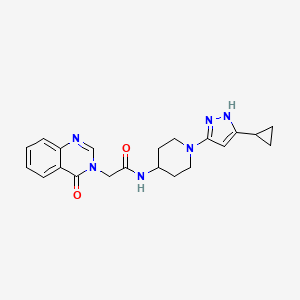![molecular formula C21H21N5O2 B2985772 2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251609-30-9](/img/structure/B2985772.png)
2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in various fields including medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with various substituents attached to it. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, depending on the substituents present and the reaction conditions. These might include substitution reactions, addition reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its molecular weight, solubility, melting point, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical synthesis and structural characterization of related triazolopyrimidine derivatives have been explored extensively. For instance, Lahmidi et al. (2019) discussed the synthesis and crystal structure of a novel derivative, highlighting its antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in antimicrobial research (Lahmidi et al., 2019). This suggests the importance of such compounds in developing new antibacterial agents.
Antimicrobial Activities
Fused pyrimidines and their derivatives have demonstrated significant antimicrobial activities. Hossain and Bhuiyan (2009) synthesized new thieno and furopyrimidine derivatives, exhibiting promising results against various microbial strains, underscoring the potential of triazolopyrimidines in antimicrobial drug development (Hossain & Bhuiyan, 2009).
Antioxidant Properties
The antioxidant properties of triazolopyrimidine compounds have also been investigated. Abuelizz et al. (2020) studied the antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, revealing their capacity to scavenge free radicals, highlighting their potential as antioxidant agents (Abuelizz et al., 2020).
Potential Biological Use
Research into the biological applications of triazolopyrimidines has led to the discovery of novel rhodium(II) complexes with potential as cytotoxic agents against cancer cells and microbes. Fandzloch et al. (2020) reported on the synthesis of rhodium(II) complexes with triazolopyrimidines, showcasing moderate cytotoxic activity against breast cancer cells and significant antimicrobial activity, suggesting their utility in cancer and infectious disease treatment (Fandzloch et al., 2020).
Wirkmechanismus
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that triazole compounds work by inhibiting various enzymes . They are capable of making specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Triazole compounds are known to affect a wide range of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The optimization of physical and pharmacokinetic properties is a common focus in the development of new drugs .
Result of Action
Triazole compounds are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and more .
Action Environment
The design of new entities by substituting different pharmacophores in one structure can lead to compounds with increased antimicrobial action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-6-4-5-7-18(14)22-19-12-15(2)26-20(23-19)24-25(21(26)27)13-16-8-10-17(28-3)11-9-16/h4-12H,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJHMCHRPARMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)


![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)


![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)



![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
